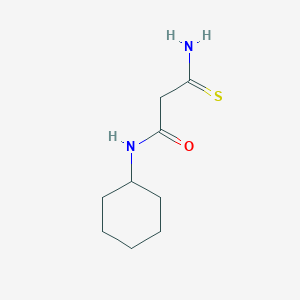

3-amino-N-cyclohexyl-3-thioxopropanamide

CAS No.: 59749-95-0

Cat. No.: VC1987474

Molecular Formula: C9H16N2OS

Molecular Weight: 200.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59749-95-0 |

|---|---|

| Molecular Formula | C9H16N2OS |

| Molecular Weight | 200.3 g/mol |

| IUPAC Name | 3-amino-N-cyclohexyl-3-sulfanylidenepropanamide |

| Standard InChI | InChI=1S/C9H16N2OS/c10-8(13)6-9(12)11-7-4-2-1-3-5-7/h7H,1-6H2,(H2,10,13)(H,11,12) |

| Standard InChI Key | YSSRLOJIPKHGCY-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)NC(=O)CC(=S)N |

| Canonical SMILES | C1CCC(CC1)NC(=O)CC(=S)N |

Introduction

Chemical Identity and Basic Information

3-Amino-N-cyclohexyl-3-thioxopropanamide, identified by CAS number 59749-95-0, is an organic compound containing both amide and thioamide functional groups. It features a cyclohexyl ring attached to a thioxopropanamide chain with an amino substituent. The compound belongs to the broader class of thioamides, which have attracted attention in pharmaceutical research due to their diverse biological activities .

Table 1: Chemical Identity of 3-Amino-N-Cyclohexyl-3-Thioxopropanamide

| Parameter | Information |

|---|---|

| Common Name | 3-Amino-N-cyclohexyl-3-thioxopropanamide |

| CAS Number | 59749-95-0 |

| IUPAC Name | 3-Amino-N-cyclohexyl-3-sulfanylidenepropanamide |

| Molecular Formula | C₉H₁₆N₂OS |

| Molecular Weight | 200.30 g/mol |

| InChI | InChI=1S/C9H16N2OS/c10-8(13)6-9(12)11-7-4-2-1-3-5-7/h7H,1-6H2,(H2,10,13)(H,11,12) |

| SMILES | C1CCC(CC1)NC(=O)CC(=S)N |

| PubChem CID | 1494316 |

Physical and Chemical Properties

3-Amino-N-cyclohexyl-3-thioxopropanamide possesses a unique set of physical and chemical properties that influence its behavior in various chemical and biological systems. Understanding these properties is essential for its application in research and potential drug development processes.

Table 2: Physical and Chemical Properties of 3-Amino-N-Cyclohexyl-3-Thioxopropanamide

| Property | Value | Source |

|---|---|---|

| Physical State | Solid | Inferred |

| Density | 1.15 g/cm³ | |

| Molecular Weight | 200.30 g/mol | |

| LogP | 2.20270 (calculated) | |

| Exact Mass | 200.09800 | |

| PSA | 87.21000 |

The compound contains multiple functional groups that contribute to its chemical reactivity. The thioamide group (C=S) is more nucleophilic than the corresponding oxygen analog, making it reactive toward electrophiles. The primary amine group provides opportunities for further functionalization through various reactions, including acylation, alkylation, and condensation .

Structural Characteristics

The molecular structure of 3-amino-N-cyclohexyl-3-thioxopropanamide contains several key features that define its chemical behavior and potential biological interactions. The molecule consists of a cyclohexyl ring connected to a thioxopropanamide chain through an amide bond, with an amino group attached to the carbon adjacent to the thiocarbonyl carbon.

The compound features two nitrogen atoms in different chemical environments: one as part of the primary amine (-NH₂) and the other in the amide linkage connecting to the cyclohexyl ring. The thiocarbonyl group (C=S) provides a site for hydrogen bonding and potential metal coordination, which could be relevant for biological interactions .

Analytical Methods for Characterization

The characterization of 3-amino-N-cyclohexyl-3-thioxopropanamide typically involves various analytical techniques to confirm its structure, purity, and properties.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural confirmation. Both ¹H-NMR and ¹³C-NMR can provide valuable information about the structure. The thioamide carbon typically appears at a characteristic downfield shift in the ¹³C-NMR spectrum compared to amide carbons .

Infrared (IR) spectroscopy can identify functional groups present in the molecule. The C=S stretching vibration typically appears at different wavenumbers compared to C=O stretching, allowing differentiation between thioamides and regular amides .

Mass Spectrometry

Mass spectrometry is useful for confirming the molecular weight and fragmentation pattern of the compound. The molecular ion peak at m/z 200 would correspond to the molecular weight of 3-amino-N-cyclohexyl-3-thioxopropanamide .

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be employed to assess the purity of the compound and monitor reactions involving it. These methods can also be used for the purification of the compound from reaction mixtures.

Comparison with Related Compounds

Understanding the relationship between 3-amino-N-cyclohexyl-3-thioxopropanamide and structurally similar compounds can provide insights into its properties and potential applications.

Comparison with 3-Amino-N-Methyl-3-Thioxopropanamide

A structurally related compound, 3-amino-N-methyl-3-thioxopropanamide (CAS: 59749-86-9), shares the core thioxopropanamide structure but has a methyl group instead of the cyclohexyl ring. This compound has a lower molecular weight (132.18 g/mol) and likely different physicochemical properties due to the replacement of the bulky cyclohexyl group with a smaller methyl group .

Table 3: Comparison of 3-Amino-N-Cyclohexyl-3-Thioxopropanamide with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |

|---|---|---|---|---|

| 3-Amino-N-cyclohexyl-3-thioxopropanamide | C₉H₁₆N₂OS | 200.30 | 59749-95-0 | Reference compound |

| 3-Amino-N-methyl-3-thioxopropanamide | C₄H₈N₂OS | 132.18 | 59749-86-9 | Methyl instead of cyclohexyl |

| 3-Amino-3-thioxopropanamide | C₃H₆N₂OS | 118.15 | 72410-06-1 | No N-substituent |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume